(1R,2R)-2-Pcca

GPR88 stereochemistry diastereomer

As the active diastereomer of 2-PCCA, (1R,2R)-2-PCCA offers ~2-fold greater potency than racemic mixture and avoids calcium mobilization artifacts. This thoroughly characterized GPR88 reference standard enables reproducible SAR studies and assay validation. Choose stereochemically pure (1R,2R)-2-PCCA for consistent dose-response characterization.

Molecular Formula C30H37N3O
Molecular Weight 455.6 g/mol
Cat. No. B8502508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Pcca
Molecular FormulaC30H37N3O
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4
InChIInChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26+,27+,28+/m0/s1
InChIKeyOBGKRTYDTRUMGO-RFNYNIMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-2-PCCA: GPR88 Receptor Agonist with Defined Stereochemical Identity and Well-Characterized Diastereomer Activity Profile


(1R,2R)-2-PCCA is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR88 [1]. The compound, chemically defined as (1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide, represents the active diastereomer within the 2-PCCA chemical series [2]. GPR88 is highly enriched in the striatum and is implicated in the regulation of dopaminergic signaling, with genetic deletion studies demonstrating phenotypes relevant to schizophrenia and movement disorders [1]. (1R,2R)-2-PCCA inhibits isoproterenol-stimulated cAMP accumulation through Gαi-coupled signaling and serves as a foundational pharmacological tool for investigating GPR88 function in vitro [1].

Why (1R,2R)-2-PCCA Cannot Be Substituted with Racemic 2-PCCA or Alternative Diastereomers Without Loss of Assay Reproducibility


The 2-PCCA chemical series contains two diastereomers that exhibit substantially divergent pharmacological activities. Substituting (1R,2R)-2-PCCA with racemic 2-PCCA mixtures, the (1S,2S)-diastereomer, or chemically distinct GPR88 agonist chemotypes without verifying comparable potency and selectivity introduces significant experimental variability [1]. The stereochemical configuration at the cyclopropane ring directly governs GPR88 agonist potency, with the (1R,2R)-isomer demonstrating approximately 5-fold greater activity than its (1S,2S)-counterpart in cAMP functional assays . Moreover, different GPR88 agonist scaffolds (e.g., 2-AMPP derivatives, phenylglycinamides) exhibit divergent potencies, off-target profiles, and physiochemical properties, rendering direct interchange scientifically invalid without independent validation [1].

(1R,2R)-2-PCCA: Head-to-Head Pharmacological and Physiochemical Differentiation Evidence Guide


Stereochemical Configuration Dictates GPR88 Agonist Potency: (1R,2R)-2-PCCA vs. (1S,2S)-2-PCCA

(1R,2R)-2-PCCA demonstrates approximately 5-fold greater potency as a GPR88 agonist compared to its (1S,2S)-diastereomer in functional cAMP assays [1]. This stereochemical dependence establishes that the cyclopropane ring configuration is a critical determinant of pharmacological activity within the 2-PCCA chemotype, with the (1S,2S)-isomer representing a substantially less active diastereomer .

GPR88 stereochemistry diastereomer cAMP assay

(1R,2R)-2-PCCA Cellular cAMP Inhibition Potency vs. Parent Racemic 2-PCCA

In HEK293 cells stably expressing human GPR88 receptor and the GloSensor-22F cAMP construct, (1R,2R)-2-PCCA inhibits GPR88-mediated cAMP production with an EC50 of 56 nM [1]. In contrast, the parent racemic 2-PCCA hydrochloride compound exhibits an EC50 of 116 nM under comparable HEK293 cellular assay conditions [2]. This 2.07-fold potency advantage for the purified (1R,2R)-diastereomer demonstrates that diastereomeric purity directly impacts functional readouts in standard GPR88 cellular pharmacology assays.

GPR88 cAMP EC50 Gαi

Cell-Free vs. Cellular Assay Potency Differential Reveals Membrane Permeability Characteristics

(1R,2R)-2-PCCA hydrochloride exhibits a pronounced potency differential between cell-free and cellular assay systems, with an EC50 of 3 nM in cell-free assays versus 603 nM in cell-based assays—a 201-fold reduction in apparent potency in the cellular context [1]. This substantial assay-dependent potency gap reflects the compound's membrane permeability characteristics and intracellular target accessibility [2]. This differential provides a quantitative benchmark for assessing cell penetration efficiency when comparing (1R,2R)-2-PCCA to alternative GPR88 agonist chemotypes such as RTI-13951-33, which was specifically optimized for improved brain penetration and pharmacokinetic properties [3].

GPR88 cell-free assay cellular assay permeability

G-Protein Coupling Profile: Gαi Selectivity Confirmed by NLuc Complementation Assay

The NanoLuc (NLuc) complementation assay confirms that 2-PCCA activates GPR88 through multiple Gαi family members, with EC50 values of 760 nM for Gαi1 and 3.3 μM for Gαi0, while also showing activity at GαS (EC50 = 4.5 nM) [1]. Critically, 2-PCCA does not induce calcium mobilization in GPR88-expressing cells, confirming the absence of Gαq-mediated signaling [2]. This Gαi-biased coupling profile establishes a clear functional signature that distinguishes GPR88 activation by 2-PCCA from other GPCR agonists that may engage Gαq or β-arrestin pathways. In comparison, alternative GPR88 agonist chemotypes such as 2-OMPP exhibit substantially lower potency, with a cAMP inhibition EC50 of 1.0 μM versus 250 nM for 2-PCCA in transiently transfected HEK-293T cells [1].

GPR88 G-protein coupling NanoLuc functional selectivity

Comparative Physiochemical Properties: Aqueous Solubility Limitation vs. Next-Generation GPR88 Agonist RTI-13951-33

(1R,2R)-2-PCCA exhibits high lipophilicity with a calculated clogP of 6.19 and breaks one Lipinski rule due to elevated XLogP (6.16), indicating suboptimal drug-like physiochemical properties [1] [2]. SAR studies of 2-PCCA analogues identified compounds (e.g., 5j, 5o) with comparable or improved potency but substantially lower lipophilicity than the parent 2-PCCA scaffold [3]. Furthermore, the next-generation GPR88 agonist RTI-13951-33 was specifically engineered to display enhanced aqueous solubility compared to (1R,2R)-2-PCCA and demonstrates favorable pharmacokinetic properties suitable for in vivo behavioral assessment [4]. These physiochemical distinctions establish clear use-case boundaries: (1R,2R)-2-PCCA is appropriate for in vitro pharmacological characterization, whereas RTI-13951-33 and related optimized analogues are required for CNS in vivo studies.

GPR88 solubility lipophilicity drug-likeness

Defined Research Use Cases for (1R,2R)-2-PCCA Based on Validated Pharmacological Evidence


In Vitro GPR88 cAMP Signaling Assays Requiring Defined Stereochemical Purity

(1R,2R)-2-PCCA is optimally suited for in vitro cAMP accumulation assays in GPR88-expressing cell lines where stereochemically pure agonist is required for reproducible dose-response characterization. Use of purified (1R,2R)-diastereomer yields an EC50 of 56 nM in stably expressing HEK293 cells [1], providing approximately 2-fold greater potency than racemic 2-PCCA (EC50 = 116 nM) [2]. This enhanced sensitivity reduces compound consumption and improves assay window. The compound's Gαi-selective coupling without Gαq-mediated calcium mobilization [3] makes it particularly valuable for dissecting GPR88-mediated cAMP modulation without confounding calcium flux signals.

Diastereomer-Dependent Pharmacology Studies and Stereochemical SAR Investigations

The approximately 5-fold potency difference between (1R,2R)-2-PCCA and its (1S,2S)-diastereomer establishes this compound pair as a well-validated stereochemical probe for GPR88 SAR studies [1]. Researchers investigating stereochemical determinants of GPR88 ligand recognition can use the (1R,2R)- and (1S,2S)-2-PCCA diastereomers as benchmark comparators to evaluate the stereochemical sensitivity of novel GPR88 agonist scaffolds [2]. This application is particularly relevant for medicinal chemistry programs seeking to understand the conformational constraints of the GPR88 orthosteric or allosteric binding site.

Cell-Free GPCR Binding and Functional Reconstitution Assays

(1R,2R)-2-PCCA exhibits high intrinsic activity in cell-free assay systems with an EC50 of 3 nM [1], making it a potent tool for membrane-based GPR88 binding assays, GTPγS binding studies, and reconstituted G-protein activation systems where membrane permeability is not required. The 201-fold potency differential between cell-free (3 nM) and cellular (603 nM) assays [2] provides a built-in control for verifying membrane integrity and transporter function in assay development. For studies requiring exclusively in vitro GPR88 activation without cellular penetration variables, (1R,2R)-2-PCCA offers high intrinsic receptor engagement.

Comparative Pharmacology Reference Standard for Novel GPR88 Agonist Development

As the foundational GPR88 agonist for which extensive SAR has been published, (1R,2R)-2-PCCA serves as an essential reference standard for benchmarking novel GPR88 agonist candidates [1]. The compound's thoroughly characterized profile—including cAMP inhibition EC50 values across multiple cellular backgrounds [2], G-protein coupling selectivity via NLuc complementation [3], and documented physiochemical limitations (clogP = 6.19, limited solubility) [4]—provides a comprehensive baseline against which optimized analogues (e.g., RTI-13951-33, BI-9508) can be quantitatively compared. Medicinal chemistry programs should include (1R,2R)-2-PCCA as a positive control in all GPR88 agonist screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2R)-2-Pcca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.